

Proheptazine: A Technical Guide to its Legal Status, and Research Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Disclaimers

This document is intended for informational purposes only and does not constitute legal or medical advice. **Proheptazine** is a controlled substance with significant potential for abuse and is subject to strict regulatory control. All research activities involving **Proheptazine** must be conducted in full compliance with all applicable national and international laws and regulations.

Introduction

Proheptazine, chemically known as 1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane, is a synthetic opioid analgesic developed in the 1960s.[1] Structurally related to pethidine, it exhibits effects typical of opioid agonists, including analgesia. This guide provides an in-depth overview of the legal and regulatory landscape surrounding **Proheptazine** and outlines key experimental protocols relevant to its research. Due to its age and limited research history, publicly available quantitative pharmacological data is scarce. Therefore, this guide also presents standardized methodologies for determining such data.

Legal and Regulatory Status

Proheptazine is a strictly controlled substance in numerous jurisdictions worldwide due to its high potential for abuse. Researchers must adhere to the specific legal frameworks of the country in which they operate.



International and National Controls

The legal status of **Proheptazine** is summarized in the table below. This information is based on available public records and is subject to change. Researchers are advised to consult the latest official publications from their respective national regulatory agencies.

Jurisdiction	Legal Status	Regulatory Body/Act	Notes
United States	Schedule I[2]	Controlled Substances Act	No currently accepted medical use and a high potential for abuse.[2]
United Kingdom	Class A	Misuse of Drugs Act 1971	Substances with the highest potential for harm.
Germany	Anlage I	Betäubungsmittelgese tz (BtMG)	Non-marketable narcotics, requiring a special license for research.
Canada	Schedule I	Controlled Drugs and Substances Act	Substances with a high potential for abuse.
Australia	Prohibited Substance	Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP)	Use in research is highly restricted.
Brazil	List A1 (Entorpecentes)	Agência Nacional de Vigilância Sanitária (ANVISA)	Narcotic substances under strict control.

Table 1: Legal and Regulatory Status of **Proheptazine** in Selected Jurisdictions.

Quantitative Pharmacological Data



Comprehensive quantitative pharmacological data for **Proheptazine** is not readily available in the public domain. The following table outlines the key parameters that would need to be determined to characterize its pharmacological profile. The subsequent sections detail the experimental protocols to obtain this data.

Parameter	Description	Typical Units	Significance
Binding Affinity (Ki)	The equilibrium dissociation constant, representing the affinity of a ligand for a receptor. A lower Ki indicates higher affinity.[3][4][5]	nM or μM	Determines the concentration range at which the compound interacts with its target receptor.
Efficacy (EC50/IC50)	The concentration of a drug that produces 50% of the maximal effect (EC50) or inhibits a response by 50% (IC50).[6][7][8][9] [10]	nM or μM	Measures the potency of the compound as an agonist or antagonist.
In Vivo Potency (ED50)	The dose of a drug that produces a therapeutic effect in 50% of the population.	mg/kg	Indicates the dose required to produce a desired physiological effect, such as analgesia.

Table 2: Key Pharmacological Parameters for **Proheptazine** Research.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, in vitro characterization, and in vivo evaluation of **Proheptazine** and its analogs.

Chemical Synthesis



The synthesis of **Proheptazine** was first described by Diamond et al. in 1964.[1] While the full detailed protocol from the original publication is not widely accessible, the general approach involves the synthesis of the azepane ring system followed by esterification. Researchers should refer to the original publication for specific reaction conditions, reagents, and purification methods.

Logical Workflow for Proheptazine Synthesis



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Caption: General synthetic workflow for **Proheptazine**.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **Proheptazine** for opioid receptors (μ , δ , and κ).

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
- Radioligand (e.g., [3H]-DAMGO for μ-opioid receptor).
- Proheptazine hydrochloride.
- Non-specific binding control (e.g., naloxone).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well plates.
- · Scintillation counter.

Procedure:



- Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 μ g/well .
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and membrane suspension.
 - Non-specific Binding: Assay buffer, radioligand, excess naloxone, and membrane suspension.
 - Competitive Binding: Assay buffer, radioligand, varying concentrations of **Proheptazine**, and membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
- Data Analysis:
 - Calculate specific binding: Total Binding Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of **Proheptazine** to generate a competition curve.
 - Determine the IC50 value from the curve using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Experimental Workflow for Opioid Receptor Binding Assay





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Caption: Workflow for determining opioid receptor binding affinity.

In Vivo Assays

This protocol measures the central analgesic activity of **Proheptazine** in rodents.[12][13][14] [15][16]

Materials:

- Hot plate apparatus with adjustable temperature.
- Mice or rats.
- **Proheptazine** hydrochloride solution.
- Vehicle control (e.g., saline).
- Stopwatch.

Procedure:

- Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
- Baseline Latency: Place each animal on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).[12][15] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13]
- Drug Administration: Administer **Proheptazine** or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).
- Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the latency as in step 2.



- Data Analysis:
 - Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
 - Compare the %MPE between the **Proheptazine**-treated and vehicle-treated groups using appropriate statistical tests.
 - An ED50 can be determined by testing a range of doses.

This test is used to evaluate the peripheral and central analgesic effects of **Proheptazine**.[17] [18][19][20][21]

Materials:

- Mice.
- Acetic acid solution (e.g., 0.6% in saline).
- Proheptazine hydrochloride solution.
- Vehicle control (e.g., saline).
- · Observation chambers.
- Stopwatch.

Procedure:

- Acclimatization: Acclimate the mice to the observation chambers.
- Drug Administration: Administer **Proheptazine** or vehicle control.
- Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally.[17][18]

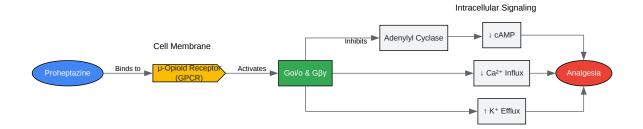


- Observation: Immediately after acetic acid injection, place the mouse in the observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[17][19]
- Data Analysis:
 - Calculate the mean number of writhes for each group.
 - Determine the percentage of inhibition of writhing for the **Proheptazine**-treated groups compared to the vehicle control group: % Inhibition = [(Mean writhes in control group Mean writhes in treated group) / Mean writhes in control group] x 100.
 - An ED50 can be determined by testing a range of doses.

Signaling Pathways

As an opioid agonist, **Proheptazine** is expected to act primarily through G-protein coupled opioid receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of these receptors initiates a cascade of intracellular signaling events.

Simplified Opioid Receptor Signaling Pathway



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Caption: Simplified signaling cascade following **Proheptazine** binding to the μ -opioid receptor. [22][23][24]

Upon binding of **Proheptazine** to the μ -opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the G α and G β γ subunits. The G α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ subunits can directly modulate ion channels, leading to decreased calcium influx and increased potassium efflux.[22][25] These coordinated actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to the analgesic effects of the opioid.

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